2-Bromo-4-fluoro-1-naphthaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Properties

Choose 2-Bromo-4-fluoro-1-naphthaldehyde (CAS 925442-88-2) for its unique ortho-bromo/para-fluoro substitution pattern, enabling sequential functionalization. The bromine atom acts as a leaving group for Pd-catalyzed couplings (Suzuki, Sonogashira), while the fluorine tunes electronic properties and metabolic stability. This dual reactivity, unavailable in mono-halogenated analogs, makes it an essential scaffold for building complex naphthalene libraries in drug discovery and materials science. Only CAS 925442-88-2 guarantees this specific regioisomer, eliminating the risk of isomeric impurities that cause inconsistent results. Procure with confidence for your advanced R&D applications.

Molecular Formula C11H6BrFO
Molecular Weight 253.07
CAS No. 925442-88-2
Cat. No. B2417527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-1-naphthaldehyde
CAS925442-88-2
Molecular FormulaC11H6BrFO
Molecular Weight253.07
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F
InChIInChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H
InChIKeyRMBKUEIUVUVJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-1-naphthaldehyde (CAS 925442-88-2) as a Differentiated Halogenated Naphthaldehyde Building Block for Procurement Decision-Making


2-Bromo-4-fluoro-1-naphthaldehyde (CAS 925442-88-2) is a halogenated naphthaldehyde derivative characterized by the presence of both bromine and fluorine substituents on a naphthalene ring system, in addition to a reactive aldehyde functional group . Its molecular formula is C11H6BrFO, with a molecular weight of 253.07 g/mol, and a topological polar surface area (TPSA) of 17.07 Ų, which influences its physicochemical and permeability properties . This compound serves as a key intermediate in advanced organic synthesis, particularly in medicinal chemistry and materials science, due to its capacity for sequential and selective functionalization at multiple reactive sites .

Why Substituting 2-Bromo-4-fluoro-1-naphthaldehyde with Unhalogenated or Mono-Halogenated Naphthaldehydes Compromises Synthetic Utility and Product Performance


Generic substitution among naphthaldehyde analogs is not feasible due to significant variations in physicochemical properties and synthetic versatility that directly impact downstream applications. The target compound uniquely combines an ortho-bromo substituent with a para-fluoro group relative to the aldehyde, creating a distinct electronic and steric environment that modulates reactivity in cross-coupling and nucleophilic substitution reactions . In contrast, mono-halogenated analogs such as 4-fluoro-1-naphthaldehyde or 2-bromo-1-naphthaldehyde lack the dual halogenation necessary for sequential functionalization or for tuning lipophilicity and metabolic stability in drug discovery contexts . The presence of both bromine (a good leaving group for Pd-catalyzed couplings) and fluorine (which influences electronic properties and metabolic stability) provides a synthetic handle that is absent in simpler analogs, thereby justifying its specific procurement for advanced synthetic applications .

Quantitative Differentiation of 2-Bromo-4-fluoro-1-naphthaldehyde (CAS 925442-88-2) Against Key Analogs: A Comparator-Based Evidence Guide for Informed Procurement


Lipophilicity (LogP) as a Determinant of Membrane Permeability and Metabolic Stability: 2-Bromo-4-fluoro-1-naphthaldehyde vs. 4-Fluoro-1-naphthaldehyde

2-Bromo-4-fluoro-1-naphthaldehyde exhibits a significantly higher calculated LogP value (3.5539) compared to its non-brominated analog 4-fluoro-1-naphthaldehyde (LogP = 2.79140) [1]. This difference of approximately 0.76 log units indicates a more than 5-fold increase in lipophilicity, which can enhance passive membrane permeability and influence the distribution and metabolic stability of derived compounds [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Differential LogP and Synthetic Utility Compared to 2-Bromo-1-naphthaldehyde

2-Bromo-4-fluoro-1-naphthaldehyde demonstrates a slightly lower LogP (3.5539) relative to 2-bromo-1-naphthaldehyde (LogP = 3.68) . While the difference is modest, the presence of the 4-fluoro substituent in the target compound offers a distinct advantage for further functionalization via nucleophilic aromatic substitution (SNAr) reactions, whereas the non-fluorinated analog lacks this additional reactive handle [1]. This dual reactivity profile enables sequential diversification strategies not possible with mono-brominated analogs.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Topological Polar Surface Area (TPSA) and Implied Membrane Permeability vs. 1-Bromo-2-naphthaldehyde

2-Bromo-4-fluoro-1-naphthaldehyde possesses a TPSA of 17.07 Ų, which is identical to that of 1-bromo-2-naphthaldehyde [1]. However, the distinct substitution pattern (2-bromo-4-fluoro vs. 1-bromo) results in different electronic and steric properties that influence reactivity and molecular recognition. While TPSA alone does not differentiate these compounds, the combination of a slightly lower LogP (3.55 vs. 3.41 for 1-bromo-2-naphthaldehyde) and the presence of fluorine in the target compound provides a unique physicochemical profile that may favor specific ADME outcomes in drug discovery programs.

ADME Properties Drug Discovery Computational Chemistry

Regioisomeric Comparison: 2-Bromo-4-fluoro-1-naphthaldehyde vs. 1-Bromo-3-fluoro-2-naphthaldehyde

As a regioisomer of 1-bromo-3-fluoro-2-naphthaldehyde (CAS 2621935-64-4), 2-bromo-4-fluoro-1-naphthaldehyde shares the same molecular formula (C11H6BrFO) and molecular weight (253.07 g/mol) but differs in substitution pattern . This positional isomerism results in distinct reactivity profiles: the target compound places the bromine atom ortho to the aldehyde, facilitating intramolecular interactions and directing metalation, whereas the comparator has bromine at the 1-position, altering the electronics of the naphthalene core. While no direct comparative experimental data is available, the structural difference is fundamental and dictates the selection of one isomer over the other for specific synthetic sequences.

Regioisomer Structure-Activity Relationship Synthetic Chemistry

Recommended Application Scenarios for 2-Bromo-4-fluoro-1-naphthaldehyde (CAS 925442-88-2) Based on Quantitative Differentiation Evidence


Scaffold for Dual Orthogonal Functionalization in Medicinal Chemistry

Leveraging the presence of both a bromine atom (suitable for Pd-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig) and a fluorine atom (amenable to nucleophilic aromatic substitution), 2-bromo-4-fluoro-1-naphthaldehyde serves as an ideal scaffold for the sequential introduction of diverse molecular fragments. This dual reactivity enables the construction of complex, functionalized naphthalene libraries for structure-activity relationship (SAR) studies in drug discovery programs, as supported by its distinct LogP (3.5539) compared to mono-functional analogs [1].

Precursor for Fluorinated Bioactive Molecules Requiring Enhanced Metabolic Stability

The presence of a fluorine atom in the 4-position is known to increase metabolic stability by blocking cytochrome P450-mediated oxidation at that site. 2-Bromo-4-fluoro-1-naphthaldehyde provides a direct entry point for the synthesis of fluorinated naphthalene derivatives, which are valuable in the development of pharmaceuticals with improved pharmacokinetic profiles. Its higher LogP (3.5539) relative to 4-fluoro-1-naphthaldehyde (LogP = 2.79140) suggests enhanced membrane permeability, a desirable attribute for central nervous system (CNS)-targeted agents [1].

Building Block for Site-Selective Functionalization in Materials Science

In the context of materials chemistry, the ortho-bromo substituent enables regioselective modifications for the construction of π-extended systems, while the para-fluoro group can influence the electronic properties and solid-state packing of resulting materials. This compound is particularly well-suited for the synthesis of organic semiconductors or ligands for metal-organic frameworks, where precise control over substitution patterns is critical. The availability of commercial sources with specified purity (≥95%) and analytical documentation (NMR, HPLC) supports its use in reproducible material synthesis [1].

Synthetic Intermediate for Regioisomerically Pure Naphthalene Derivatives

The unambiguous substitution pattern of 2-bromo-4-fluoro-1-naphthaldehyde ensures that downstream products are regioisomerically pure, a critical requirement in both academic research and industrial production where isomeric mixtures can lead to inconsistent results or failed quality control. Procurement of this specific CAS number (925442-88-2) guarantees the correct regioisomer, as opposed to the closely related 1-bromo-3-fluoro-2-naphthaldehyde (CAS 2621935-64-4), which has identical molecular weight but a different substitution pattern and would yield distinct products in subsequent reactions [1].

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